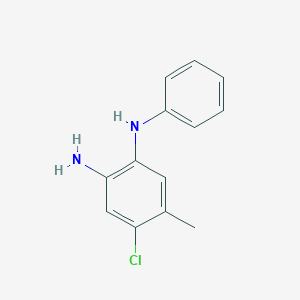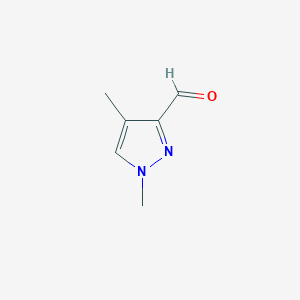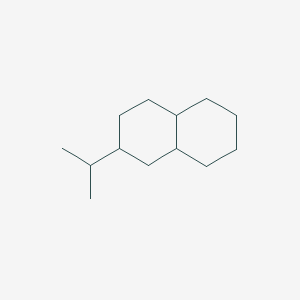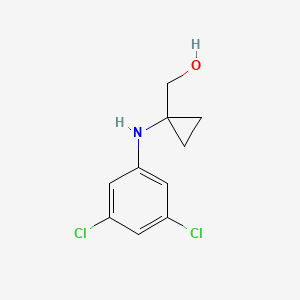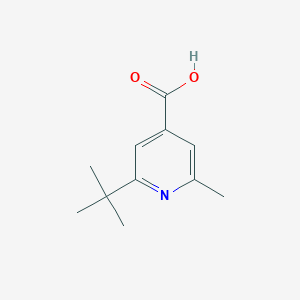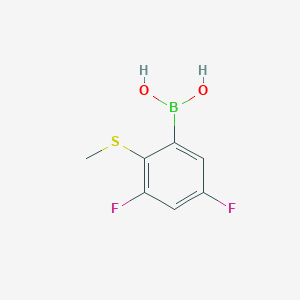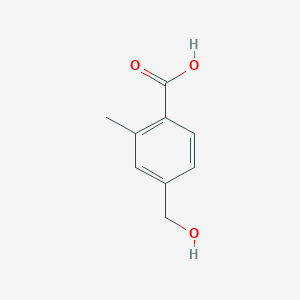
4-(Hydroxymethyl)-2-methylbenzoic acid
Vue d'ensemble
Description
4-(Hydroxymethyl)-2-methylbenzoic acid, also known as 4-hydroxymethyl benzoic acid, is an organic compound with the molecular formula C8H8O3 . It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol .
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)-2-methylbenzoic acid can be achieved through various methods. One such method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the production of 4-(Hydroxymethyl)-2-methylbenzoic acid from 5-(hydroxymethyl)furoic acid (HMFA) and ethylene, both of which can be derived from biomass .Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)-2-methylbenzoic acid is characterized by a hydroxymethyl group (−CH2−OH) attached to a benzene ring, which is further substituted with a carboxylic acid group (−COOH) .Chemical Reactions Analysis
The chemical reactions involving 4-(Hydroxymethyl)-2-methylbenzoic acid are diverse. For instance, it can undergo plasmon-enhanced electrochemical oxidation, a process facilitated by plasmonic gold nanoparticles (Au NPs) . The Suzuki–Miyaura cross-coupling reaction is another key reaction involving this compound .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)-2-methylbenzoic acid is a white to pale cream to gray powder or flakes . It has a molecular weight of 152.15 g/mol . The melting point ranges from 182.0°C to 184.0°C .Applications De Recherche Scientifique
Biotechnological Applications
4-Hydroxybenzoic acid (4-HBA), closely related to 4-(Hydroxymethyl)-2-methylbenzoic acid, has emerged as a versatile intermediate for several value-added bioproducts. These bioproducts have potential applications in various fields including food, cosmetics, pharmacy, and fungicides. Advances in biosynthetic techniques, synthetic biology, and metabolic engineering have facilitated the biosynthesis of 4-HBA, addressing the increasing demand for high-value bioproducts. This compound serves as a starting feedstock for the production of industrially significant compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).
Synthesis in Pharmaceuticals
4-Hydroxybenzoic acid derivatives play a crucial role in the synthesis of pharmaceuticals. For example, they are involved in the synthesis of aromatic constituents of calichemicin antibiotics, highlighting their significance in the development of effective therapeutic agents (Laak & Scharf, 1989).
Cosmetic and Food Preservatives
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is derived from 4-hydroxybenzoic acid and extensively used as an anti-microbial agent in cosmetics, personal-care products, and food preservatives. Research into its single crystal X-ray structure, intermolecular interactions, and crystal packing offers insights into its pharmaceutical activity and stability (Sharfalddin et al., 2020).
Mécanisme D'action
The mechanism of action for the reactions involving 4-(Hydroxymethyl)-2-methylbenzoic acid depends on the specific reaction. For example, in the Suzuki–Miyaura cross-coupling reaction, the process involves an oxidative addition with formally electrophilic organic groups, followed by a transmetalation with formally nucleophilic organic groups .
Orientations Futures
Future research directions could involve exploring more sustainable routes for the production of 4-(Hydroxymethyl)-2-methylbenzoic acid, such as the production from biomass-derived intermediates . Additionally, the development of new heterogeneously catalyzed processes to selectively oxidize alcohols into carbonyl or carboxyl compounds could be another area of interest .
Propriétés
IUPAC Name |
4-(hydroxymethyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXTYDGCLIEMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2-methylbenzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

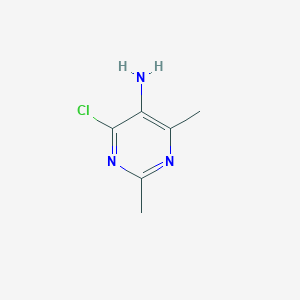
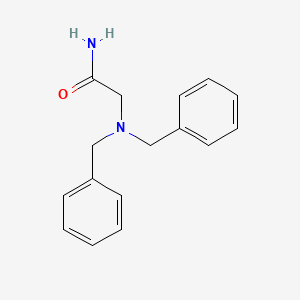
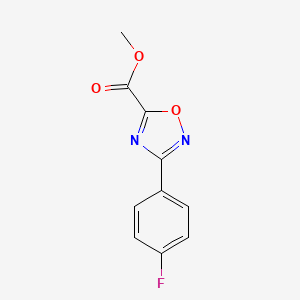
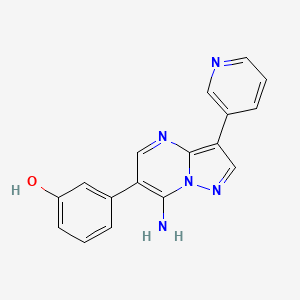
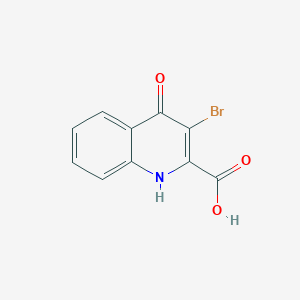
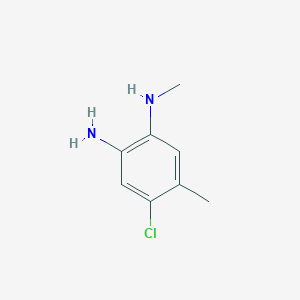
![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)
